molecular formula C17H21ClN4O2 B5445161 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5445161
M. Wt: 348.8 g/mol
InChI Key: AQHYDFJRKMBXHG-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine and methyl groups. The piperazine ring is then synthesized separately and functionalized with the methoxybenzyl group. Finally, the two components are coupled together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Its structural features make it a candidate for probing biological pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings, along with the methoxybenzyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-20-16(15(18)11-19-20)17(23)22-8-6-21(7-9-22)12-13-4-3-5-14(10-13)24-2/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHYDFJRKMBXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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